
N-((1-Butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide
描述
Y-20024 是一种具有神经阻断特性的生化化合物。 它是一种苯并呋喃甲酰胺衍生物,特别是 N-[(1-丁基-2-吡咯烷基)甲基]-2-甲基-5-磺酰胺基-2,3-二氢苯并呋喃-7-甲酰胺盐酸盐 。 该化合物因其抑制多巴胺 D2 受体的能力而被研究用于作为抗精神病药物 。
准备方法
Y-20024 的合成涉及几个步骤。起始原料包括 2-甲基-5-磺酰胺基苯并呋喃和 1-丁基-2-吡咯烷基甲基氯。反应通过亲核取代反应进行,其中氯原子被苯并呋喃衍生物取代。 反应通常在碱存在下进行,例如氢氧化钠或碳酸钾 。最终产物以盐酸盐形式获得,以增强其稳定性和溶解度。
化学反应分析
Y-20024 经历各种化学反应,包括:
氧化: Y-20024 可以被氧化形成亚砜和砜。常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 该化合物可以使用还原剂(如氢化铝锂)还原形成硫醚。
科学研究应用
化学: 它在研究苯并呋喃衍生物及其化学性质中用作参考化合物。
生物学: Y-20024 用于研究,以了解多巴胺 D2 受体在神经过程中的作用。
作用机制
Y-20024 主要通过拮抗多巴胺 D2 受体来发挥其作用。这种抑制减少了多巴胺的活性,多巴胺是一种参与各种神经过程的神经递质。 通过阻断这些受体,Y-20024 有助于减轻精神疾病(如精神分裂症)的症状 。该化合物穿透血脑屏障的能力增强了其针对中枢神经系统疾病的有效性。
相似化合物的比较
Y-20024 与其他抗精神病药物(如舒必利和氟哌啶醇)相似。它有几个独特的特点:
生物利用度: 与舒必利相比,Y-20024 具有优异的生物利用度,使其在口服给药时更有效。
血脑屏障穿透性: 该化合物穿透血脑屏障的能力优于许多其他抗精神病药物,增强了其治疗潜力。
类似化合物包括:
舒必利: 另一种用作抗精神病药物的多巴胺 D2 受体拮抗剂。
生物活性
N-((1-Butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide, also referred to as compound 15, is a synthetic derivative belonging to the class of neuroleptic agents. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in treating neuropsychiatric disorders.
Chemical Structure
The molecular formula of this compound is , and its structure features a benzofuran core with a sulfamoyl group and a pyrrolidine moiety. The presence of these functional groups contributes to its biological activity.
Pharmacological Profile
Research indicates that compound 15 exhibits an atypical neuroleptic profile. It has been shown to be significantly more potent than traditional neuroleptics in certain contexts:
- Antagonistic Activity : Compound 15 demonstrated an effective antagonistic action against apomorphine-induced hyperactivity in mice, with an effective dose (ED50) of 30 mg/kg when administered orally. This potency is reported to be eleven times greater than that of sulpiride, a commonly used antipsychotic .
- Lethality Potentiation : The compound also exhibited enhanced lethality in methamphetamine-treated rats, indicating a potential for serious side effects or interactions with other substances .
- Stereotypic Behavior Inhibition : Interestingly, while it was effective in some models, compound 15 showed weak inhibitory activity against apomorphine-induced stereotypy in rats (ED50 > 500 mg/kg), similar to sulpiride .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the significance of the intramolecular hydrogen bonding within the compound's structure. Variations in the pyrrolidine substituents have been linked to differences in potency and receptor affinity. For instance, the introduction of different alkyl groups on the pyrrolidine ring alters the lipophilicity and consequently the pharmacokinetic properties of the compound .
Case Studies
Several studies have investigated the biological activity of compound 15:
- Neuroleptic Activity : In a study published by Tahara et al., various derivatives were synthesized and evaluated for their antipsychotic potential. Compound 15 was identified as having a unique profile that distinguishes it from classical neuroleptics like haloperidol, suggesting it may offer therapeutic benefits with potentially fewer side effects .
- Comparative Studies : Further research comparing compound 15 with other neuroleptics revealed that while it shares some common mechanisms, its distinct chemical structure allows for differential interactions with neurotransmitter systems, particularly dopaminergic pathways .
Summary of Findings
Property | Compound 15 | Comparison (Sulpiride) |
---|---|---|
Antagonistic Activity (ED50) | 30 mg/kg | 330 mg/kg |
Stereotypy Inhibition (ED50) | >500 mg/kg | 500 mg/kg |
Lethality Potentiation | Stronger than sulpiride | Moderate |
Lipophilicity | Higher | Lower |
属性
CAS 编号 |
124842-93-9 |
---|---|
分子式 |
C19H30ClN3O4S |
分子量 |
432.0 g/mol |
IUPAC 名称 |
N-[(1-butylpyrrolidin-2-yl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H29N3O4S.ClH/c1-3-4-7-22-8-5-6-15(22)12-21-19(23)17-11-16(27(20,24)25)10-14-9-13(2)26-18(14)17;/h10-11,13,15H,3-9,12H2,1-2H3,(H,21,23)(H2,20,24,25);1H |
InChI 键 |
GZXVXVNELOPJSZ-UHFFFAOYSA-N |
SMILES |
CCCCN1CCCC1CNC(=O)C2=CC(=CC3=C2OC(C3)C)S(=O)(=O)N.Cl |
规范 SMILES |
CCCCN1CCCC1CNC(=O)C2=CC(=CC3=C2OC(C3)C)S(=O)(=O)N.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
N-((1-butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide Y 20024 Y-20024 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。